![molecular formula C16H24N2O3 B4896344 N-(4-ethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide](/img/structure/B4896344.png)
N-(4-ethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide
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Overview
Description
N-(4-ethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide, commonly known as EPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
EPPA works by binding to the active site of metalloproteases and matrix metalloproteinases, preventing them from carrying out their enzymatic activity. This inhibition can lead to a reduction in the breakdown of extracellular matrix proteins, which are important for maintaining tissue structure and function.
Biochemical and Physiological Effects:
Studies have shown that EPPA can inhibit the activity of metalloproteases and matrix metalloproteinases in vitro and in vivo. This inhibition has been found to have a variety of effects, including reducing inflammation, preventing cancer metastasis, and promoting tissue repair.
Advantages and Limitations for Lab Experiments
One advantage of using EPPA in lab experiments is its specificity for metalloproteases and matrix metalloproteinases, which allows for targeted inhibition of these enzymes. However, EPPA may have off-target effects and its efficacy may vary depending on the specific enzyme being targeted. Additionally, the synthesis of EPPA can be time-consuming and costly.
Future Directions
There are several potential future directions for research on EPPA. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanisms of action of EPPA and to identify potential therapeutic applications in various diseases. Finally, the development of EPPA-based drugs with improved pharmacokinetic properties may be a promising avenue for future research.
Synthesis Methods
EPPA can be synthesized through a multistep process involving the reaction of 4-ethylbenzaldehyde with 3-isopropoxypropylamine, followed by the addition of ethylenediamine and subsequent purification steps. The final product is a white crystalline powder with a melting point of 92-94°C.
Scientific Research Applications
EPPA has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes, including metalloproteases and matrix metalloproteinases. These enzymes are involved in a variety of biological processes, including tissue remodeling, inflammation, and cancer metastasis. By inhibiting these enzymes, EPPA may have therapeutic potential in the treatment of various diseases.
properties
IUPAC Name |
N'-(4-ethylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-13-6-8-14(9-7-13)18-16(20)15(19)17-10-5-11-21-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZKYOXCQYYSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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